molecular formula C20H29N3O4 B2698846 1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea CAS No. 894042-84-3

1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea

Cat. No.: B2698846
CAS No.: 894042-84-3
M. Wt: 375.469
InChI Key: SSWOKDSCWRYEGC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea is a complex organic compound that features a cyclohexyl group, a dimethoxyphenyl group, and a pyrrolidinone ring

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Attachment of the Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced.

    Introduction of the Cyclohexyl Group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexyl and dimethoxyphenyl groups may facilitate binding to specific sites, while the urea moiety can form hydrogen bonds, stabilizing the interaction. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea include:

    1-Cyclohexyl-3-(1-(3,4-dimethoxyphenyl)ethyl)thiourea: This compound has a similar structure but with a thiourea moiety instead of a urea moiety.

    1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea: This compound features a quinoline ring, adding to its complexity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-22(15-7-5-4-6-8-15)20(25)21-14-11-19(24)23(13-14)16-9-10-17(26-2)18(12-16)27-3/h9-10,12,14-15H,4-8,11,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWOKDSCWRYEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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